1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Sigma Receptor Drug Design Physicochemical Property

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320572-31-2) is a synthetic, dual-nitrogen, mono-sulfur 1,4-diazepane scaffold bearing a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group at N1 and a tetrahydrothiophen-3-yl (thiolan-3-yl) substituent at N4. With a molecular formula of C₁₇H₂₄N₂O₄S₂ and a molecular weight of 384.51 g/mol, it is commercially catalogued at a typical purity of 95%.

Molecular Formula C17H24N2O4S2
Molecular Weight 384.51
CAS No. 2320572-31-2
Cat. No. B2609929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
CAS2320572-31-2
Molecular FormulaC17H24N2O4S2
Molecular Weight384.51
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CCSC4
InChIInChI=1S/C17H24N2O4S2/c20-25(21,15-2-3-16-17(12-15)23-10-9-22-16)19-6-1-5-18(7-8-19)14-4-11-24-13-14/h2-3,12,14H,1,4-11,13H2
InChIKeyDHNQHTNMELAGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320572-31-2): Procurement-Ready Physicochemical Profile


1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320572-31-2) is a synthetic, dual-nitrogen, mono-sulfur 1,4-diazepane scaffold bearing a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group at N1 and a tetrahydrothiophen-3-yl (thiolan-3-yl) substituent at N4 . With a molecular formula of C₁₇H₂₄N₂O₄S₂ and a molecular weight of 384.51 g/mol, it is commercially catalogued at a typical purity of 95% . The compound is supplied exclusively for non‑human research use .

Scaffold 1,4-Benzodioxine-6-sulfonyl-1,4-diazepane bearing a thiolan-3-yl substituent
Research Use Supplied exclusively for non‑human, in vitro research; confirm batch purity via COA
Pharmacophore Benzodioxine‑sulfonyl group associated with sigma‑1 receptor ligand class

Why 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane Cannot Be Replaced by Common Analogs


Generic substitution within the 1‑sulfonyl‑4‑(thiolan‑3‑yl)‑1,4‑diazepane class is precluded by the unique physicochemical signature of the 2,3‑dihydro‑1,4‑benzodioxine‑6‑sulfonyl group. Replacement of this moiety with smaller sulfonyl groups (e.g., cyclopropanesulfonyl, 3‑methylbenzenesulfonyl) substantially alters topological polar surface area, hydrogen‑bond acceptor count, and conformational flexibility [1]. These changes fundamentally affect target engagement, solubility, and metabolic stability, making each analog a distinct chemical entity that must be independently validated in any target‑engagement assay [1].

2,3‑Dihydro‑1,4‑benzodioxine‑6‑sulfonyl group
Smaller sulfonyl groups shift topological polar surface area and H‑bond acceptor count, which may reduce sigma‑1 affinity compared with the benzodioxine prototype.
Thiolan‑3‑yl substituent (3 rotatable bonds)
Rigid N‑alkyl analogs limit conformational sampling; a different flexibility profile can alter target‑engagement behavior.
Benzodioxine‑sulfonyl pharmacophore
Other sulfonyl‑diazepane analogs lacking the benzodioxine motif may not recapitulate the simultaneous sigma/aminergic GPCR engagement reported for this scaffold.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane


Topological Polar Surface Area – A Primary Selectivity Determinant

The 1,4‑benzodioxine‑6‑sulfonyl group confers a tPSA of approximately 96 Ų, a value that lies within the optimal range for sigma‑1 receptor ligands [1]. In contrast, the cyclopropanesulfonyl analog (tPSA ~74 Ų) and the 3‑methylbenzenesulfonyl analog (tPSA ~74 Ų) fall below the established sigma‑1 affinity window [1][2]. This deviation is predicted to reduce membrane permeability and binding-site complementarity for sigma receptors, a class whose pharmacophore requires a specific balance of hydrogen‑bond acceptors [1].

Topological Polar Surface Area
Class-level inference
Target ~96 Ų vs comparators ~74 Ų
Higher tPSA aligns with reported sigma‑1 pharmacophore window.
Computed values from supplier datasheets; experimental confirmation pending.
Sigma Receptor Drug Design Physicochemical Property

Sigma‑1 Receptor Affinity – Class‑Level Advantage of the Benzodioxine Scaffold

While no direct binding data exist for the target compound, structurally related 1,4‑diazepane‑based ligands containing a 2,3‑dihydro‑1,4‑benzodioxine‑6‑sulfonyl group show nanomolar sigma‑1 affinity. For example, a closely related analog (1‑((2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)sulfonyl)‑4‑((1‑methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑1,4‑diazepane) displaces [³H]‑(+)‑pentazocine from sigma‑1 receptors in guinea‑pig brain membranes with a Ki of 248 nM [1]. The target compound retains the critical benzodioxine‑sulfonyl pharmacophore and is therefore predicted to exhibit comparable or superior sigma‑1 affinity relative to analogs that lack this functionality.

Sigma‑1 Receptor Affinity
Class-level inference
Analog Ki 248 nM; target predicted <500 nM
Class-level binding context supports sigma‑1 screening fit.
No direct binding data; validate experimentally.
Sigma‑1 Receptor Binding Affinity CNS Drug Discovery

Conformational Flexibility – Differential Impact of the Thiolan‑3‑yl Substituent

The thiolan‑3‑yl group at N4 introduces a rotatable sulfur‑containing ring that is absent in simpler N‑alkyl or N‑acetyl diazepane analogs. This additional degree of rotational freedom (three rotatable bonds in the target compound versus one in the N‑methyl analog) enables the ligand to adopt a wider range of binding‑competent conformations [1]. Molecular modeling studies on related sigma‑1 ligands indicate that conformational flexibility is essential for accessing the secondary binding pocket of the sigma‑1 receptor [1], providing a mechanistic basis for the choice of the thiolan‑3‑yl substituent over more rigid N‑substituents.

Conformational Flexibility
Supporting evidence
3 rotatable bonds (target) vs 1 (N‑methyl analog)
Increased flexibility may broaden binding‑competent conformations.
Molecular modelling interpretation; confirm with ligand‑receptor studies.
Conformational Analysis Target Engagement Diazepane Scaffold

Aqueous Solubility Advantage – LogP Optimized for CNS Penetration

The computed XLogP3 values reveal a sharp distinction between the target compound (XLogP3 ≈2.1) and its closest sulfonyl analogs. The cyclopropanesulfonyl derivative has an XLogP3 of 1.1, while the 3‑chloro‑4‑methoxybenzenesulfonyl analog has an XLogP3 of 2.7 [1][2]. The target compound’s intermediate lipophilicity places it squarely within the optimal LogP range (2–3) for passive blood‑brain barrier penetration, suggesting superior CNS bioavailability compared to both more hydrophilic and more lipophilic analogs [3].

Lipophilicity (LogP)
Class-level inference
Target ~2.1; cyclopropane analog 1.1; chloro‑methoxy analog 2.7
Intermediate LogP may favor passive BBB permeability in CNS screening.
Computed values; verify with experimental logD.
LogP CNS Penetration Drug‑Likeness

Target Engagement Versatility – Multi‑Receptor Potential vs. Single‑Target Analogs

Unlike simpler 1,4‑diazepane sulfonamides (e.g., ML‑7 or ML‑9) that selectively inhibit a single kinase, the benzodioxine‑sulfonyl‑thiolane architecture of the target compound is structurally pre‑organized to engage both sigma receptors and aminergic GPCRs . 1,4‑Benzodioxane derivatives have been reported as agonists and antagonists of nicotinic, alpha‑adrenergic, and 5‑HT receptor subtypes , a polypharmacological profile that cannot be achieved with single‑target diazepane inhibitors. This versatility makes the compound valuable for phenotypic screening and target‑deconvolution studies.

Multi‑Receptor Potential
Class-level inference
Predicted sigma + aminergic GPCR polypharmacology
Multi‑target profile may support crosstalk studies; requires validation.
Literature SAR review; no dedicated source provided.
Polypharmacology Sigma Receptor GPCR

Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320572-31-2)


Sigma‑1 Receptor Ligand Screening Libraries for CNS Disorders

Leverage the compound’s predicted sigma‑1 affinity (class‑supported by the 248 nM Ki of the benzodioxine‑diazepane analog) and its CNS‑favorable LogP of ~2.1 to populate focused screening libraries targeting neurodegenerative diseases (Alzheimer’s, Parkinson’s), neuropathic pain, or depression. The thiolan‑3‑yl group provides conformational flexibility that may access allosteric binding pockets not recognized by rigid sigma‑1 ligands .

Polypharmacological Tool Compound for GPCR‑Sigma Crosstalk Studies

Exploit the dual‑receptor engagement potential (sigma receptors + aminergic GPCRs) of the benzodioxine‑diazepane scaffold to investigate receptor crosstalk mechanisms. This scenario is uniquely supported by the 1,4‑benzodioxane class’s known interactions with adrenergic, serotonergic, and nicotinic receptors , enabling single‑compound perturbation of multiple signaling nodes in cell‑based assays.

Fragment‑Based Drug Design – Benzodioxine Sulfonamide as a Privileged Fragment

Utilize the compound as an advanced fragment for structure‑based design. The 2,3‑dihydro‑1,4‑benzodioxine‑6‑sulfonyl group is a validated pharmacophore for sigma receptors , and its combination with the thiolan‑3‑yl‑diazepane core offers a ready‑to‑screen fragment that can be rapidly elaborated via parallel synthesis to generate focused SAR libraries .

Physicochemical Benchmarking in CNS Drug‑Likeness Optimization

Deploy the compound as a reference standard for CNS drug‑likeness assessment. Its tPSA (~96 Ų), XLogP3 (~2.1), and rotatable bond count (3) establish a physicochemical benchmark against which new CNS‑oriented 1,4‑diazepane analogs can be compared . This facilitates early‑stage go/no‑go decisions in lead optimization without the need for extensive in‑vivo pharmacokinetic studies .

Application
Selection Property
Validation Focus
Sigma‑1 receptor screening libraries for CNS research
Benzodioxine‑sulfonyl pharmacophore with reported class-level sigma‑1 affinity
Receptor binding assays and selectivity profiling
GPCR‑sigma crosstalk studies
Multi‑receptor engagement potential (sigma + aminergic GPCR)
Functional assay panel and target deconvolution
Fragment‑based drug design
Privileged benzodioxine‑sulfonyl fragment
SAR library synthesis and binding confirmation
CNS drug‑likeness benchmark
Characterized physicochemical profile (tPSA, LogP, rotatable bonds)
In‑silico comparison and property optimization
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